11-(1,4-dioxan-2-yl)undecanoic acid

Description

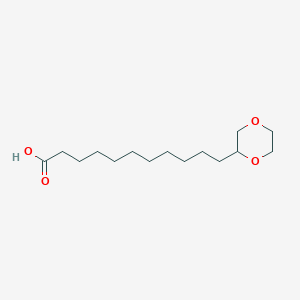

11-(1,4-dioxan-2-yl)undecanoic acid is a synthetic carboxylic acid derivative featuring an 11-carbon aliphatic chain (undecanoic acid) with a 1,4-dioxane ring substituted at the terminal carbon. The 1,4-dioxane moiety is a six-membered heterocyclic ring containing two oxygen atoms, which introduces both polarity and conformational rigidity to the molecule. This structural modification distinguishes it from linear fatty acids and other substituted derivatives.

Properties

IUPAC Name |

11-(1,4-dioxan-2-yl)undecanoic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H28O4/c16-15(17)10-8-6-4-2-1-3-5-7-9-14-13-18-11-12-19-14/h14H,1-13H2,(H,16,17) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YZVDRCFTSWHOPY-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COC(CO1)CCCCCCCCCCC(=O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H28O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

272.38 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 11-(1,4-dioxan-2-yl)undecanoic acid typically involves the reaction of undecanoic acid with 1,4-dioxane under specific conditions. The process may include the use of catalysts and controlled temperature settings to ensure the formation of the desired product. Detailed synthetic routes and reaction conditions are often proprietary and may vary depending on the desired purity and yield of the compound.

Industrial Production Methods

Industrial production of this compound involves large-scale synthesis using optimized reaction conditions to maximize yield and minimize costs. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures to ensure the consistency and reliability of the final product.

Chemical Reactions Analysis

Types of Reactions

11-(1,4-dioxan-2-yl)undecanoic acid can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding oxides or other oxidized derivatives.

Reduction: Reduction reactions can yield reduced forms of the compound, potentially altering its chemical properties.

Substitution: The dioxane ring or the undecanoic acid chain can participate in substitution reactions, leading to the formation of new derivatives.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various catalysts to facilitate substitution reactions. Reaction conditions typically involve controlled temperatures, specific solvents, and precise timing to achieve the desired outcomes.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce a variety of derivatives with different functional groups attached to the dioxane ring or the undecanoic acid chain.

Scientific Research Applications

11-(1,4-dioxan-2-yl)undecanoic acid has several scientific research applications, including:

Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various chemical reactions.

Biology: Investigated for its potential biological activities, including antimicrobial and antifungal properties.

Medicine: Explored for its potential therapeutic applications, particularly in the development of new drugs and treatments.

Industry: Utilized in the production of specialty chemicals, polymers, and other industrial products.

Mechanism of Action

The mechanism of action of 11-(1,4-dioxan-2-yl)undecanoic acid involves its interaction with specific molecular targets and pathways. For example, its antifungal activity may be attributed to its ability to disrupt fungal cell wall synthesis or interfere with key metabolic processes. The exact molecular targets and pathways can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Comparative Analysis with Structurally Similar Compounds

The following sections compare 11-(1,4-dioxan-2-yl)undecanoic acid with other undecanoic acid derivatives, focusing on structural motifs, biochemical interactions, and physicochemical properties.

Furan-Substituted Derivatives

Compounds such as 11-(3-methyl-5-propylfuran-2-yl)-undecanoic acid (11M3) and 11-(3,4-dimethyl-5-propylfuran-2-yl)-undecanoic acid feature aromatic furan rings instead of the dioxane group. These derivatives exhibit distinct fragmentation patterns in LC-Orbitrap-HRMS MS² spectra, with characteristic ions at m/z 153 and 111 for furan-containing structures, which aid in analytical differentiation . The dioxane-substituted analog may display different stability or metabolic pathways due to the non-aromatic, oxygen-rich dioxane ring.

Mercaptocarbonyloxy and Thioether Derivatives

- 11-[(Mercaptocarbonyl)oxy]undecanoic acid demonstrates strong binding affinity to the bacterial FabH enzyme, surpassing capsaicinoids but remaining weaker than the native ligand. This highlights the role of sulfur-containing groups in enhancing protein interactions .

- 11-(Carboxymethylthio)-undecanoic acid and 11-(ethylthio)undecanoic acid (CAS 114019-70-4) incorporate thioether linkages. These sulfur-based substituents may improve reactivity in thiol-disulfide exchange reactions or alter solubility compared to the oxygen-rich dioxane analog .

Menthoxycarbonyl and Acylhydrazone Derivatives

11-(Menthoxycarbonyl)undecanoic acid (compound 3 in ) forms N-acylhydrazone conjugates with doxorubicin, enhancing tumor selectivity and cellular uptake in cancer cells. The dioxane variant’s ether linkage could similarly influence pharmacokinetics, though its polar oxygen atoms might reduce lipophilicity relative to the menthoxycarbonyl group .

Bulky Hydrocarbon-Substituted Derivatives

Compounds like (1S,4aS,8aS*)-17-(1,4,4a,5,6,7,8,8a-octahydro-2,5,5,8a-tetramethylnaphthalen-1-yl)heptadecanoic acid (compound 11 in ) feature bulky polycyclic substituents.

Toxicity and Regulatory Classifications

- Undecanoic acid (parent compound) is classified as a skin and eye irritant (GHS Category 2/2A) .

- 2-Undecanone, while structurally distinct, is flammable and ecotoxic, underscoring the variability in hazards among undecanoate derivatives .

Solubility and Reactivity

The dioxane ring’s ether oxygens likely enhance water solubility compared to purely hydrocarbon-substituted analogs (e.g., compounds). However, thioether or mercaptocarbonyloxy groups may introduce higher chemical reactivity, as seen in FabH binding studies .

Comparative Data Table

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.